molecular formula C15H10N2O2 B1245574 Drymaritin

Drymaritin

Cat. No.: B1245574
M. Wt: 250.25 g/mol
InChI Key: DRUBOMIDMLWOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Drymaritin is an indole alkaloid that is canthin-6-one substituted by a methoxy group at position 4. Isolated from the whole plants of Drymaria diandra, it exhibits anti-HIV activity. It has a role as a metabolite and an anti-HIV agent. It is an indole alkaloid, an enol ether, an enone and an organic heterotetracyclic compound. It derives from a canthin-6-one.

Scientific Research Applications

  • Anti-HIV Properties : Drymaritin, isolated from Drymaria diandra, has demonstrated significant anti-HIV effects. In a study, it showed potent activity in H9 lymphocytes, suggesting its potential as an anti-HIV agent (Hsieh et al., 2004).

  • Structural Analysis and Synthesis : Research has focused on the structural analysis and synthesis of this compound. A study revised the structure of this compound, initially identified as 5-methoxycanthin-4-one, and found it to be identical to the known alkaloid cordatanine (Wetzel et al., 2009).

  • Therapeutic Applications of Drymaria Cordata : Drymaria cordata, a plant containing this compound, has various therapeutic applications. It has been used for analgesic, wound healing, anti-inflammatory activities, and as an antidote, appetizer, and stimulant (Kashyap et al., 2014).

  • Antioxidant Properties : A study identified a new C-glycosylflavone, this compound E, from Drymaria cordata, which exhibited significant free radical-scavenging activities, indicating its potential as an antioxidant (Nono et al., 2015).

  • Developmental Toxicity Assessment : The developmental toxic effects and median lethal concentration of Drymaria cordata extracts, containing this compound, were assessed using zebrafish embryos. This study contributes to understanding the toxicological profile of the plant (Patra et al., 2022).

  • Anti-inflammatory Activity : The total synthesis of cordatanine and the reassignment of this compound's structure also revealed significant anti-inflammatory effects of synthetic precursors, highlighting the compound's potential in this area (Fang et al., 2015).

  • Analgesic and Antipyretic Activities : Drymaria cordata, containing this compound, has shown significant analgesic and antipyretic properties, mediated through peripheral and central mechanisms (Akindele et al., 2011).

  • Antitussive Activity : An extract of Drymaria cordata, with this compound as one of its compounds, exhibited notable antitussive activity, comparable to codeine phosphate, in a cough model induced by sulfur dioxide gas in mice (Mukherjee et al., 1997).

Properties

IUPAC Name

4-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c1-19-12-8-13(18)17-11-5-3-2-4-9(11)10-6-7-16-14(12)15(10)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUBOMIDMLWOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Drymaritin
Reactant of Route 2
Drymaritin
Reactant of Route 3
Drymaritin
Reactant of Route 4
Drymaritin
Reactant of Route 5
Drymaritin
Reactant of Route 6
Reactant of Route 6
Drymaritin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.